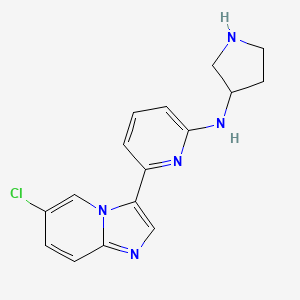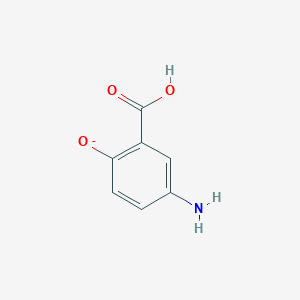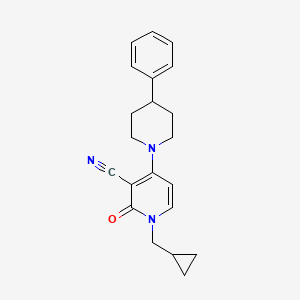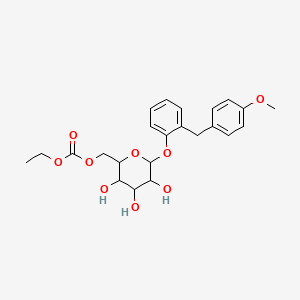
IRAK4 inhibitor rac-45
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRAK4 inhibitor rac-45 is a small molecule designed to inhibit the activity of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of the innate immune system, particularly in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. By inhibiting IRAK4, rac-45 can potentially modulate inflammatory responses, making it a promising candidate for the treatment of various inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRAK4 inhibitor rac-45 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of rac-45 is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for enhancing the compound’s binding affinity and selectivity towards IRAK4.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure the desired purity and quality.
Industrial Production Methods
For large-scale production, the synthesis of rac-45 is optimized to improve yield and reduce costs. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Scale-Up Techniques: Techniques such as continuous flow chemistry are employed to scale up the production process while maintaining consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
IRAK4 inhibitor rac-45 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacokinetic properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to achieve selective reduction.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides, with catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of rac-45, each with potentially different pharmacological properties. These derivatives are studied to identify the most effective and selective inhibitors of IRAK4.
Scientific Research Applications
IRAK4 inhibitor rac-45 has a wide range of scientific research applications, including:
Chemistry: In chemistry, rac-45 is used as a tool compound to study the structure-activity relationships of IRAK4 inhibitors. It helps in understanding how different modifications affect the compound’s activity and selectivity.
Biology: In biological research, rac-45 is used to investigate the role of IRAK4 in various signaling pathways. It helps in elucidating the molecular mechanisms underlying inflammatory responses.
Medicine: In medical research, rac-45 is explored for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Industry: In the pharmaceutical industry, rac-45 serves as a lead compound for the development of new anti-inflammatory drugs. Its unique structure and mechanism of action make it a valuable candidate for further drug development.
Mechanism of Action
IRAK4 inhibitor rac-45 exerts its effects by binding to the active site of IRAK4, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways of TLR and IL-1R, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound’s ability to selectively inhibit IRAK4 without affecting other kinases is crucial for its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
IRAK4 inhibitor AF-45: AF-45 is another IRAK4 inhibitor with a similar mechanism of action.
IRAK4 degrader: This class of compounds not only inhibits IRAK4 but also promotes its degradation, offering a dual mechanism of action.
IRAK1/4 dual inhibitors: These compounds inhibit both IRAK1 and IRAK4, providing broader anti-inflammatory effects but with potential for increased off-target effects.
Uniqueness of rac-45
IRAK4 inhibitor rac-45 is unique due to its high selectivity for IRAK4 over other kinases, which minimizes off-target effects and enhances its therapeutic potential. Additionally, its well-characterized synthesis and favorable pharmacokinetic properties make it a promising candidate for further development.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C16H16ClN5 |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
6-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N-pyrrolidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C16H16ClN5/c17-11-4-5-16-19-9-14(22(16)10-11)13-2-1-3-15(21-13)20-12-6-7-18-8-12/h1-5,9-10,12,18H,6-8H2,(H,20,21) |
InChI Key |
NAMQQRIYZTTYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=CC=CC(=N2)C3=CN=C4N3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium (3R,5R)-7-(5-(3-fluorophenyl)-1-(4-fluorophenyl)-3-isopropyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-2-yl)-3,5-dihydroxyheptanoate](/img/structure/B10771783.png)

![[3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)
![[(R)-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester](/img/structure/B10771817.png)


![Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]](/img/structure/B10771835.png)
![4-[2-acetyl-5-(2H-1,3-benzodioxol-4-ylmethoxy)phenoxy]-4-phenylbutanoic acid](/img/structure/B10771838.png)
![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)


![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B10771862.png)

